Cinobufagin (C26H34O6) is a natural product classified as a bufadienolide steroid. [] It is primarily isolated from the skin and venom glands of toads belonging to the Bufo genus, particularly Bufo bufo gargarizans Cantor and Bufo melanostictus Schneider. [, ] Cinobufagin is a key bioactive component of Chan Su, a traditional Chinese medicine derived from the dried secretions of toad venom glands. [, , ]
In scientific research, cinobufagin has garnered significant attention due to its diverse pharmacological activities, primarily focusing on its potential as an anti-cancer agent. []
The synthesis typically involves complex organic reactions that include late-stage functionalization techniques. For instance, recent advancements have demonstrated that cinobufagin can be synthesized through late-stage singlet oxygenation processes, showcasing its potential as a platform for further synthetic modifications .
Cinobufagin has a distinct molecular structure characterized by its bufadienolide framework. The molecular formula is , with a molecular weight of approximately 446.58 g/mol. The structure features multiple rings and functional groups that contribute to its biological activity. The specific arrangement of hydroxyl groups and the steroid backbone are critical for its interaction with biological targets .
Cinobufagin participates in various chemical reactions that are significant for its biological activity. It can undergo oxidation and reduction reactions, which modify its functional groups and affect its potency as an anticancer agent. Additionally, the compound can interact with cellular receptors, leading to downstream signaling pathways that promote apoptosis in cancer cells .
The chemical reactivity of cinobufagin also allows it to form complexes with other molecules, enhancing its solubility and bioavailability when used in therapeutic formulations .
The mechanism of action of cinobufagin involves several pathways primarily related to its role as an anticancer agent. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential . Furthermore, cinobufagin can inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression and promoting cell death.
Recent studies have indicated that cinobufagin may also exert anti-inflammatory effects and modulate immune responses, which could further enhance its therapeutic potential against tumors .
Cinobufagin exhibits several notable physical and chemical properties:
Cinobufagin has garnered attention for its potential applications in cancer therapy. Its use in traditional Chinese medicine highlights its historical significance, while modern research continues to explore its efficacy against various types of cancers, including lung cancer. Innovative delivery systems, such as nanomedicine platforms modified with targeting molecules like folic acid, have been developed to enhance the delivery and effectiveness of cinobufagin in tumor environments .
Cinobufagin triggers apoptosis through mitochondrial membrane destabilization and caspase activation. In hepatocellular carcinoma (HCC), it induces cytochrome c release, Bax/Bcl-2 ratio elevation, and sequential activation of caspases-9 and -3, leading to DNA fragmentation [1] [7]. Similarly, in colorectal cancer, cinobufagin upregulates Fas and caspase-8, demonstrating dual activation of intrinsic and extrinsic apoptotic pathways [1]. The compound also increases reactive oxygen species (ROS) in osteosarcoma cells, amplifying mitochondrial dysfunction [6].
Cinobufagin disrupts cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs). In melanoma cells, it induces G1 arrest by downregulating CDK2/cyclin E complexes, while in bladder cancer, it causes G2/M arrest via suppression of CDK1/cyclin B1 [6] [7]. Additionally, cinobufagin inhibits DNA synthesis in nasopharyngeal carcinoma by arresting cells at the S-phase, associated with reduced expression of DNA replication-related proteins [6].
Cinobufagin reverses EMT by blocking STAT3 phosphorylation and nuclear translocation. In triple-negative breast cancer (TNBC), it downregulates STAT3-dependent transcription of EMT markers (e.g., N-cadherin, vimentin) and upregulates E-cadherin [10]. This inhibition extends to interleukin-6 (IL-6)-induced STAT3 activation, preventing metastasis in HCC and NSCLC models [9] [10].
Table 1: Molecular Mechanisms of Cinobufagin in Antitumor Activity
Mechanism | Key Molecular Targets | Observed Effects | Test Models |
---|---|---|---|
Apoptosis induction | Bax/Bcl-2, caspases-3/8/9, cytochrome c | Mitochondrial depolarization, DNA fragmentation | HepG2, HCT116 cells [1] [6] |
Cell cycle arrest | CDK1, CDK2, cyclin B1/E | G1/S or G2/M phase blockade | Melanoma, bladder cancer cells [6] [7] |
EMT suppression | STAT3, E-cadherin, N-cadherin, vimentin | Reduced metastasis, increased epithelial phenotype | TNBC, NSCLC cells [9] [10] |
Cinobufagin suppresses HCC by restoring wild-type p53 function and inhibiting oncogenic kinases. It activates p53-mediated transcription of pro-apoptotic genes (e.g., Bax) while downregulating Akt and ERK phosphorylation, thereby reducing cell viability and migration [1] [7]. In vivo studies show tumor weight reduction (>80%) in xenograft models via EGFR-CDK2 signaling blockade [7].
Cinobufagin (0.1–0.5 μM) inhibits STAT3 phosphorylation at tyrosine-705 in NSCLC cells, suppressing nuclear translocation and transcriptional activity. This reduces expression of STAT3-regulated proliferative genes (e.g., Bcl-2, MMP-2) and induces apoptosis. In mouse xenografts, cinobufagin decreases tumor volume by 50–60% [9].
Acetyl-cinobufagin (a cinobufagin derivative) demonstrates enhanced efficacy in TNBC by disrupting IL-6/STAT3 signaling. It reduces STAT3 phosphorylation by >70%, suppresses EMT markers, and inhibits metastasis. In heterograft models, acetyl-cinobufagin (IC50: 1.12–1.27 μM) outperforms cinobufagin in tumor growth suppression [10].
Network pharmacology studies identify EGFR, ERBB2, and CDK2 as key targets of cinobufagin in melanoma. The compound binds EGFR (PDB:5FED) with high affinity, inhibiting downstream PI3K/Akt pathways. This reduces cell viability (IC50: 0.8 μM) and induces G1 arrest [3] [6].
Cinobufagin selectively targets glioblastoma with EGFR amplification and PTEN deletion. It blocks EGFR phosphorylation and downstream signaling (e.g., Akt), reducing proliferation in U87MG-EGFR cells. PTEN deficiency enhances sensitivity, with cinobufagin suppressing intracranial tumor growth and extending median survival in mice by 30–40% [4] [8].
Table 2: Cancer-Specific Mechanisms and Efficacy of Cinobufagin
Cancer Type | Key Pathways Targeted | Cellular Effects | Experimental Outcomes |
---|---|---|---|
Hepatocellular carcinoma | p53, Akt/ERK, EGFR-CDK2 | Apoptosis ↑, migration ↓ | Tumor weight ↓ >80% [1] [7] |
Non-small-cell lung cancer | STAT3 phosphorylation | Apoptosis ↑, proliferation ↓ | Tumor volume ↓ 50–60% [9] |
Triple-negative breast cancer | STAT3/IL-6 axis | EMT ↓, metastasis ↓ | IC50: 1.12–1.27 μM [10] |
Melanoma | EGFR, ERBB2, CDK2 | G1 arrest, viability ↓ | IC50: 0.8 μM [3] [6] |
Glioblastoma multiforme | EGFR/PTEN crosstalk | Proliferation ↓, survival ↑ | Median survival ↑ 30–40% [4] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7